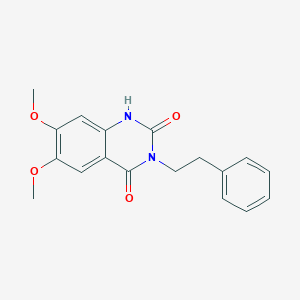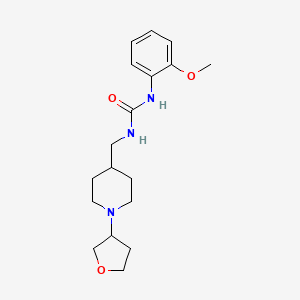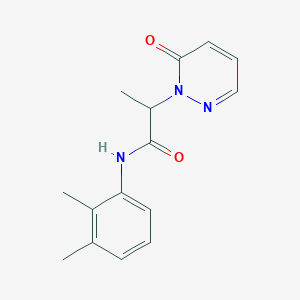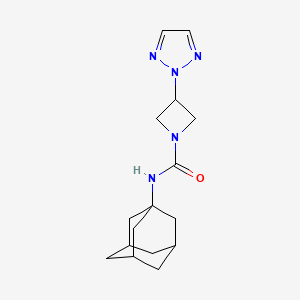![molecular formula C11H19NO B2407715 2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol CAS No. 1851645-37-8](/img/structure/B2407715.png)
2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol” is a chemical compound. Its IUPAC name is 1-((hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H21NO/c14-12(5-2-6-12)9-13-7-10-3-1-4-11(10)8-13/h10-11,14H,1-9H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.3 . It is liquid in physical form .Scientific Research Applications
Cyclodextrin Complexation for Drug Delivery
Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming inclusion complexes with various molecules, improving solubility, and modifying drug release profiles. This property is crucial for drug delivery applications, enhancing the bioavailability and efficacy of pharmaceuticals. Studies have highlighted the complexation of CDs with antibiotics and antibacterial agents, showcasing their potential in creating sophisticated drug delivery systems, including nanoparticles and hydrogels (Boczar & Michalska, 2022).
Bioactive Pyrrole-based Compounds
Pyrrole-based compounds have been extensively studied for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The pyrrole ring, being a prevalent motif in drug discovery, offers a versatile scaffold for the development of novel therapeutics. The pharmacophore unit of many drugs utilizes the pyrrole nucleus due to its powerful pharmaceutical and pharmacological features (Li Petri et al., 2020).
Cyclobutane-Containing Natural Products
Cyclobutane structures, derived through [2+2]-cycloaddition reactions, are notable for their unique architectures and diverse biological activities. Research has focused on the structural diversity, sources, bioactivities, and biomimetic syntheses of cyclobutane-containing natural products. These compounds have garnered attention for their potential in drug development and phytochemistry investigations (Yang et al., 2022).
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles, such as pyrimidines and pyrrolidines, play a significant role in the structure of pharmaceuticals. Their incorporation into drug molecules is due to their ability to engage in various interactions, contributing to the pharmacological activity of the compounds. The analysis of U.S. FDA-approved drugs reveals a high prevalence of nitrogen heterocycles, underscoring their importance in medicinal chemistry (Vitaku et al., 2014).
properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-4-10(11)12-6-8-2-1-3-9(8)7-12/h8-11,13H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJQACEYSUZKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CCC3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2407639.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)

![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)

![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)



![(Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)
